molecular formula C17H16 B8819906 9-Ethyl-10-methylanthracene CAS No. 19713-49-6

9-Ethyl-10-methylanthracene

Cat. No.: B8819906
CAS No.: 19713-49-6
M. Wt: 220.31 g/mol
InChI Key: KLSBNPSLEGBUSK-UHFFFAOYSA-N
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Description

Historical Context of Anthracene (B1667546) Chemistry Research

The study of anthracene dates back to 1832, when French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated it from coal tar. numberanalytics.comacs.orgwikipedia.org For many years, coal tar, a byproduct of the steel industry's coking process, remained the principal source of this crystalline solid. numberanalytics.comacs.org Early research focused on understanding its basic structure and reactivity. A classic laboratory synthesis method developed during this era is the Elbs reaction, which involves the cyclodehydration of o-methyl or o-methylene-substituted diarylketones to form the anthracene framework. acs.orgnewworldencyclopedia.org The discovery and initial characterization of anthracene and other PAHs were significant milestones that opened new frontiers in the study of aromatic compounds. numberanalytics.com

Evolution of Substituted Anthracene Research

Research into substituted anthracenes has evolved significantly from early isolation and characterization studies. The progression of synthetic organic chemistry has enabled the creation of increasingly complex and precisely functionalized anthracene derivatives. frontiersin.orgbeilstein-journals.org A major turning point was the advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govmdpi.com These powerful tools have provided versatile routes to synthesize sterically hindered and electronically diverse anthracenes that were previously difficult to access. frontiersin.orgnih.govmdpi.com Modern research has shifted towards harnessing the unique properties of these tailored molecules for specific functions, with a strong focus on controlling selectivity in their synthesis and reactions. nih.gov This has propelled their use in materials science, particularly in organic electronics where properties like fluorescence and charge transport are paramount. beilstein-journals.orgnih.govresearchgate.net

Rationale for Investigating 9-Ethyl-10-methylanthracene within Advanced Organic Chemistry

The investigation of this compound is driven by its specific structural features, which make it an excellent model for exploring fundamental concepts in advanced organic chemistry. The ethyl and methyl groups are located at the 9- and 10-positions, the most reactive sites of the anthracene core. newworldencyclopedia.org This substitution pattern creates significant steric hindrance, which profoundly influences the molecule's conformation and reactivity. mdpi.comresearchgate.netresearchgate.net

Studying this compound allows researchers to probe:

Steric and Electronic Effects : The presence of two different alkyl groups (ethyl and methyl) provides a platform to dissect the subtle interplay between steric bulk and electronic contributions (hyperconjugation) on reaction outcomes and photophysical behavior.

Reaction Mechanisms : It serves as a substrate for investigating the mechanisms of electrophilic substitution and other reactions on a sterically crowded aromatic system. For instance, studies on its protonation have provided insights into the stability of the resulting carbocations. nstl.gov.cn

Rotational Barriers and Molecular Dynamics : The steric clash between the 9,10-substituents and the peri-hydrogens of the outer rings makes compounds like this compound valuable for studying rotational barriers and the dynamic behavior of molecules. mdpi.com

Photochemistry : The photodimerization of anthracene is a classic photochemical reaction. newworldencyclopedia.org The bulky substituents in this compound are expected to influence the kinetics and stereoselectivity of this [4+4] cycloaddition, offering a case study on how steric hindrance can control photochemical pathways. researchgate.net

Overview of Key Research Areas in this compound Chemistry

Research involving this compound spans several key areas of organic chemistry. A primary focus has been its synthesis, typically achieved through the dehydrogenation of its precursor, 9-ethyl-10-methyl-9,10-dihydroanthracene. thieme-connect.dearchive.org

In the realm of chemical reactivity, studies have explored its behavior under various conditions. The protonation of this compound has been shown to yield almost equal amounts of the two possible isomers, where the proton adds to either the 9- or 10-position. nstl.gov.cn This observation suggests that the differential stabilizing effects of the ethyl versus the methyl group (the Baker-Nathan effect) are not significant in this specific case. nstl.gov.cn Furthermore, the behavior of the this compound radical cation has been a subject of investigation, with studies noting a deethylation pathway under certain oxidative conditions. cdnsciencepub.com

The compound has also emerged in analytical and environmental chemistry. It has been identified as a potential agonist for the aryl hydrocarbon receptor (AhR), a protein involved in sensing certain aromatic compounds. usask.ca Additionally, it has been detected as a volatile compound in the analysis of various natural sources. researchgate.netrun.edu.ng

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₆
Molecular Weight 220.314 g/mol
CAS Number 19713-49-6
Appearance Not explicitly stated in sources, but related anthracenes are crystalline solids. numberanalytics.com
Data sourced from references usask.cachemsynthesis.comchemsynthesis.com.

Table 2: Summary of Key Research Findings

Research AreaFindingReference(s)
Synthesis Can be prepared by dehydrogenation of 9-ethyl-10-methyl-9,10-dihydroanthracene using reagents like n-butyllithium/TMEDA. thieme-connect.dearchive.org
Protonation Forms nearly equal proportions of 9-H and 10-H isomers upon protonation, indicating a minimal Baker-Nathan effect. nstl.gov.cn
Radical Cation The radical cation of this compound has been studied in the context of dealkylation reactions. cdnsciencepub.com
Environmental Identified as a potential aryl hydrocarbon receptor (AhR) agonist in sediment analysis. usask.ca
This table summarizes key findings from the cited research articles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19713-49-6

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

9-ethyl-10-methylanthracene

InChI

InChI=1S/C17H16/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h4-11H,3H2,1-2H3

InChI Key

KLSBNPSLEGBUSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways for 9 Ethyl 10 Methylanthracene and Its Precursors

Advanced Retrosynthetic Analysis of 9-Ethyl-10-methylanthracene

Retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials and synthetic routes. The most direct approach involves functionalizing the C9 and C10 positions of an anthracene (B1667546) scaffold.

A primary disconnection breaks the C9-ethyl and C10-methyl bonds, suggesting precursors like 9,10-dihaloanthracene or anthracene itself, which can undergo sequential alkylation. Another strategic disconnection involves the central aromatic ring, pointing towards a cycloaddition reaction, such as a Diels-Alder reaction, to construct the anthracene core from simpler aromatic or unsaturated precursors. For instance, a substituted diene and a dienophile could be envisioned as starting materials.

Multistep Organic Synthesis Methodologies for this compound

The synthesis of this compound can be achieved through a variety of multistep organic synthesis methodologies. These methods often involve the initial construction of the anthracene core followed by the introduction of the specific alkyl substituents, or the use of substituted precursors to build the final molecule.

The Diels-Alder reaction is a powerful tool for constructing the central ring of the anthracene system. scribd.com This [4+2] cycloaddition typically involves a diene and a dienophile. For the synthesis of a 9,10-disubstituted anthracene, a suitably substituted diene can react with a dienophile, or vice-versa. researchgate.net For example, a substituted 1,3-butadiene (B125203) derivative could react with a dienophile like 1,4-naphthoquinone, followed by further transformations to yield the desired anthracene core.

The regioselectivity of the Diels-Alder reaction is crucial and is governed by the electronic properties of the substituents on both the diene and the dienophile. researchgate.net While a direct Diels-Alder approach to this compound is complex due to the specific substitution pattern, this method is fundamental for creating the foundational anthracene structure which can then be further functionalized. beilstein-journals.orgnih.gov

A potential, though complex, pathway could involve the reaction of a diene bearing a methyl group with a dienophile containing a precursor to the ethyl group. The resulting cycloadduct would be a dihydroanthracene derivative that would then need to be aromatized.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for introducing alkyl and acyl groups onto an aromatic ring. numberanalytics.com Anthracene can undergo Friedel-Crafts alkylation and acylation, primarily at the electronically richer 9 and 10 positions. numberanalytics.comnumberanalytics.com

To synthesize this compound, a sequential Friedel-Crafts approach could be employed. For instance, anthracene could first be acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride to introduce an acetyl group, which can then be reduced to an ethyl group. rsc.org However, Friedel-Crafts reactions on polycyclic aromatic hydrocarbons like anthracene can be complex, often leading to mixtures of products and polysubstitution. researchgate.net The choice of solvent and reaction conditions can significantly influence the selectivity. researchgate.netspcmc.ac.in

An alternative would be to start with a pre-functionalized anthracene, such as 9-methylanthracene (B110197), and then introduce the ethyl group via a Friedel-Crafts acylation followed by reduction. The directing effects of the existing methyl group would need to be carefully considered.

Table 1: Comparison of Friedel-Crafts Reaction Conditions for Anthracene

Reaction TypeReagentsCatalystSolventTypical ProductsReference
AcetylationAcetyl chlorideAlCl₃Nitrobenzene1-acetylanthracene, 2-acetylanthracene, 9-acetylanthracene rsc.org
Alkylation2-chloropropane[Bmim]Cl-AlCl₃Ionic Liquid2-isopropylanthracene researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have become indispensable tools for the functionalization of aromatic compounds, including anthracene. nih.govfrontiersin.orgfrontiersin.org These reactions offer high efficiency and selectivity for forming carbon-carbon bonds. researchgate.net

For the synthesis of this compound, one could start with a di-halogenated anthracene, for example, 9,10-dibromoanthracene. A sequential Suzuki-Miyaura coupling could be performed, first with a methylboronic acid derivative and then with an ethylboronic acid derivative (or vice versa). The success of this approach relies on controlling the sequential coupling, which can sometimes be challenging. acs.orgthieme-connect.com

Alternatively, a Heck coupling reaction could be employed to introduce an ethyl group by reacting a haloanthracene with ethylene (B1197577), followed by reduction of the resulting vinyl group. thieme-connect.com The development of specialized palladium catalysts and ligands has significantly expanded the scope and applicability of these reactions for complex molecules. rsc.orgtandfonline.com

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. researchgate.netadichemistry.com In the context of synthesizing this compound, a Grignard reaction could be used to introduce the alkyl substituents onto a suitable precursor.

One possible strategy involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a ketone precursor like 9-acetylanthracene. This would form a tertiary alcohol which could then be deoxygenated to yield the corresponding alkyl group. However, a more direct approach would be the reaction of a Grignard reagent with a haloanthracene, although this often requires a catalyst.

A more plausible route starts with anthraquinone (B42736), the 9,10-dione derivative of anthracene. Sequential addition of methylmagnesium bromide and ethylmagnesium bromide to anthraquinone would yield a diol. This diol can then be reduced and aromatized to give this compound. This method has the advantage of starting from a readily available material and building the desired substitution pattern directly.

Table 2: Proposed Grignard Reaction Sequence for this compound

StepStarting MaterialReagentIntermediateProduct of Step
1AnthraquinoneCH₃MgBr10-hydroxy-10-methylanthracen-9(10H)-one
210-hydroxy-10-methylanthracen-9(10H)-oneCH₃CH₂MgBrThis compound-9,10-diol
3This compound-9,10-diolReduction/DehydrationThis compound

Many synthetic routes towards substituted anthracenes, particularly those involving cycloadditions or reductions, yield a 9,10-dihydroanthracene (B76342) intermediate. nih.gov The final step in these syntheses is the aromatization of this dihydroanthracene core to the fully conjugated anthracene system.

This dehydrogenation can be achieved using various oxidizing agents or catalytic systems. thieme-connect.com Common methods include heating with a palladium on carbon (Pd/C) catalyst or using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.com More recently, environmentally benign methods using molecular oxygen in the presence of a catalyst, such as activated carbon or ruthenium complexes, have been developed. nih.govthieme-connect.com The choice of aromatization method depends on the stability of the substituents on the anthracene core to the reaction conditions. For this compound, a mild aromatization protocol would be preferable to avoid side reactions at the benzylic positions of the alkyl groups. oup.com

Table 3: Common Reagents for the Aromatization of Dihydroanthracenes

Reagent/CatalystConditionsAdvantagesDisadvantagesReference
Palladium on Carbon (Pd/C)High temperatureEffective, heterogeneousCan require harsh conditions thieme-connect.com
DDQStoichiometricMild conditionsStoichiometric waste thieme-connect.com
Activated Carbon/O₂120 °C, xyleneSimple, cost-effectiveHigh temperature nih.gov
Ruthenium Porphyrin/O₂Room temp to 50 °C, H₂SO₄ additiveMild conditions, catalyticRequires specific catalyst thieme-connect.comthieme-connect.com

Other Novel Synthetic Transformations

The synthesis of substituted anthracenes, including this compound, has evolved beyond classical methods, embracing modern catalytic systems to enhance efficiency and versatility. nih.gov A foundational route to this compound involves the aromatization of a dihydro- precursor. Specifically, 9-ethyl-10-methyl-9,10-dihydroanthracene is converted to the target compound by refluxing with butyllithium (B86547) (BuLi) and tetramethylethylenediamine (TMEDA) in a cyclohexane (B81311) solvent. thieme-connect.de Another documented method is the reduction of 9-chloromethyl-10-ethylanthracene using lithium aluminum hydride in tetrahydrofuran. kyoto-u.ac.jp

Recent advancements in organic synthesis have introduced a variety of novel transformations applicable to the anthracene scaffold. nih.gov Transition metal catalysis, in particular, has become a cornerstone for constructing these polycyclic aromatic systems. nih.govresearchgate.net

Key Novel Synthetic Approaches for Substituted Anthracenes:

Transition Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and rhodium, have been employed to catalyze the formation of the anthracene core. nih.gov Gold catalysts, for instance, facilitate the cyclization of o-alkynyldiarylmethanes to yield substituted anthracenes under mild conditions. nih.govbeilstein-journals.org

Palladium-Catalyzed C-H Activation: Palladium(II) catalysts enable the synthesis of anthracene derivatives through sp3 C-H arylation and electrophilic aromatic cyclization, or via C-H alkenylation of diphenyl carboxylic acids. nih.govbeilstein-journals.org

Rhodium-Catalyzed Oxidative Annulation: Rhodium catalysts can be used for the oxidative benzannulation of 1-naphthylamines with internal alkynes, providing an efficient route to tetrasubstituted anthracenes. nih.gov

Diels-Alder Reactions: The Diels-Alder reaction remains a powerful tool for constructing the central ring of the anthracene system. seejph.com Zinc iodide has been shown to catalyze the Diels-Alder reaction between 1,3-dienes and aroylpropiolates, followed by an intramolecular Friedel-Crafts cyclization to form anthraquinone derivatives, which can then be reduced to anthracenes. nih.gov

These modern methods offer significant advantages over traditional syntheses like the Elbs reaction or Friedel-Crafts reactions, often providing higher yields, greater functional group tolerance, and improved regioselectivity. nih.govbeilstein-journals.org

Table 1: Overview of Selected Novel Synthetic Methods for Anthracene Derivatives
MethodCatalyst/ReagentPrecursorsKey FeaturesReference
AromatizationBuLi/TMEDA9-ethyl-10-methyl-9,10-dihydroanthraceneDirect conversion of dihydro-precursor to aromatic product. thieme-connect.de
Gold-Catalyzed Cyclization(Et₃PAuNTf₂)o-AlkynyldiarylmethanesTolerates various functional groups (F, Br, Me, OAc). Yields range from 58–80%. nih.govbeilstein-journals.org
Palladium-Catalyzed C-H ArylationPd(OAc)₂ / Silver Oxidanto-Tolualdehydes and Aryl IodidesOne-pot synthesis sensitive to steric and electronic effects. beilstein-journals.org
Zinc-Catalyzed Diels-AlderZnI₂1,3-Dienes and AroylpropiolatesLeads to anthraquinone precursors which can be reduced. nih.gov

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of this compound and its analogs, several mechanistic pathways have been investigated.

The aromatization of 9-ethyl-10-methyl-9,10-dihydroanthracene with BuLi/TMEDA proceeds through a deprotonation mechanism to restore the aromatic π-system. thieme-connect.de

In transition metal-catalyzed reactions, the mechanisms are often complex, involving a series of steps. For instance, the palladium(II)-catalyzed synthesis of substituted anthracenes from diphenyl carboxylic acids and acrylates is proposed to involve the oxidative addition of Pd(II), insertion of the acrylate (B77674) into the Pd-C bond, followed by a C-H activation and cyclization to form the anthracene core. nih.gov

Mechanistic studies have also shed light on the reactivity of the this compound molecule itself. The oxidation of the this compound radical cation has been proposed to proceed via an 8-membered cyclic transition state, leading to de-ethylation. cdnsciencepub.com This highlights the distinct reactivity of the ethyl group compared to the methyl group at the peri positions of the anthracene core. In contrast, the nitration of 9,10-dimethylanthracene (B165754) leads to side-chain nitration at the methyl group, while 9,10-diethylanthracene (B13740355) undergoes addition. kyoto-u.ac.jp The reaction of this compound with nitric acid yields a mixture of products, including 9-ethyl-10-nitromethylanthracene, demonstrating the unique interplay of its substituents. kyoto-u.ac.jp

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters such as solvent, temperature, catalyst, and reagents is critical for maximizing the yield and purity of this compound.

A documented procedure for the synthesis of this compound from its dihydro-precursor specifies a refluxing solution of cyclohexane and TMEDA with a 15% solution of BuLi in hexane. thieme-connect.de For other anthracene syntheses, specific optimizations have been reported. For example, the ideal conditions for a zinc bromide-catalyzed one-pot regioselective annulation were determined to be 20 mol% of ZnBr₂ in dichloromethane (B109758) at ambient temperature. nih.gov

Furthermore, the reaction conditions can dictate the product distribution in subsequent reactions of this compound. The oxidation of this compound (EMA) was found to be highly dependent on the solvent composition. The yield of the primary product, 9-ethyl-10-(hydroxymethyl)anthracene, is directly proportional to the concentration of water in the reaction medium, as detailed in the table below. acs.org

Table 2: Solvent Dependence of Product Yields in the Oxidation of this compound (EMA)
Solvent (% H₂O in CH₃CN)Yield of 9-ethyl-10-(hydroxymethyl)anthracene (%)Yield of 10-ethyl-9-anthracenecarboxaldehyde (%)Yield of 10-methylanthrone (%)Reference
<0.125663 acs.org
548541 acs.org
1061428 acs.org
2072316 acs.org

Stereochemical Control in Synthesis of Anthracene Derivatives

While this compound itself is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of many anthracene derivatives, particularly those with chiral centers or planar chirality. The reactivity and selectivity of stereoisomeric anthracene precursors can be highly dependent on their specific stereochemistry. beilstein-journals.org

Significant progress has been made in controlling stereochemistry during the synthesis of related structures:

Asymmetric Catalysis: The development of chiral transition metal catalysts has enabled the asymmetric synthesis of enantiomerically pure compounds, a crucial aspect for applications in pharmaceuticals and materials science. nih.gov

Enzymatic Reactions: The use of enzymes as catalysts, such as in Diels-Alder reactions, provides a powerful method for achieving high stereoselectivity. seejph.com Studies have shown that enzymatic Diels-Alder reactions using anthracene derivatives as dienes can produce products with a specific endo-configuration in high yields (53–94%). seejph.comseejph.com

Substrate Control: The inherent stereochemistry of a precursor can direct the outcome of a reaction. For example, the synthesis of tetramethyldecahydroanthracene derivatives from the Diels-Alder adduct of 2,3-dimethylbuta-1,3-diene and p-benzoquinone demonstrates how the stereochemistry of the starting materials and intermediates influences the final product. researchgate.net A Wolff-Kishner reduction in this system was shown to yield kinetic products by reducing hydrazones derived from the thermodynamically less-stable ketones in an equilibrium mixture, highlighting a kinetic approach to stereocontrol. researchgate.net

These strategies, while not always directly applied to the synthesis of this compound, represent the broader toolkit available to chemists for controlling the three-dimensional structure of complex anthracene-based molecules.

Advanced Spectroscopic and Structural Characterization Methodologies for 9 Ethyl 10 Methylanthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 9-Ethyl-10-methylanthracene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The spectrum for a related compound, 9-bromo-10-methylanthracene, shows a singlet for the methyl protons at 3.12 ppm and signals for the aromatic protons of the anthracene (B1667546) ring between 7.53 and 8.62 ppm. figshare.com For 9-methylanthracene (B110197), the methyl protons appear as a singlet, and the aromatic protons show characteristic shifts, with the H10 proton appearing as a distinct singlet at a downfield chemical shift. rsc.org In this compound, the ethyl group protons would exhibit a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, while the methyl group at the 10-position would appear as a singlet. The aromatic protons would show complex splitting patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of 9-methylanthracene shows a distinct chemical shift for the methyl carbon. researchgate.net For this compound, one would expect to see signals corresponding to the methyl and methylene carbons of the ethyl group, the methyl carbon at the 10-position, and the various aromatic carbons of the anthracene core. The chemical shifts of the quaternary carbons at positions 9 and 10 would be particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹H-CH₃ (Ethyl)~1.4Triplet
¹H-CH₂- (Ethyl)~3.6Quartet
¹H-CH₃ (Methyl)~3.1Singlet
¹HAromatic~7.4 - 8.6Multiplet
¹³C-CH₃ (Ethyl)~15
¹³C-CH₂- (Ethyl)~25
¹³C-CH₃ (Methyl)~14
¹³CAromatic & Quaternary~122 - 134

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of atoms. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the methyl and methylene protons of the ethyl group. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations would definitively link the alkyl substituents to the correct positions on the anthracene ring and help assign the signals of the individual aromatic protons and carbons.

1H NMR and 13C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org For this compound (C₁₇H₁₆), the calculated exact mass is 220.1252 u. HRMS can confirm this mass with high precision, typically to within a few parts per million (ppm), which helps to validate the molecular formula and distinguish it from other compounds with the same nominal mass. nist.govchemrxiv.org The molecular ion peak in the mass spectrum of this compound is observed at an m/e of 220. kyoto-u.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is particularly useful for assessing the purity of a sample of this compound. figshare.comcsic.es The gas chromatogram will show a peak corresponding to the retention time of the compound, and the mass spectrometer will provide a mass spectrum for that peak. csic.es The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, common fragmentation pathways would likely involve the loss of a methyl group (M-15) or an ethyl group (M-29), leading to characteristic fragment ions that can be used for identification. The NIST Chemistry WebBook provides the mass spectrum (electron ionization) for this compound. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueTechnique
Molecular FormulaC₁₇H₁₆HRMS
Exact Mass220.1252 uHRMS
Molecular Ion (M⁺)m/z 220MS
Major Fragment (M-15)m/z 205MS
Major Fragment (M-29)m/z 191MS

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a characteristic spectral fingerprint of the compound.

The IR spectrum of this compound would show characteristic absorption bands. A study on a related compound, 9-ethyl-10-nitromethylanthracene, showed infrared absorption bands at 1551, 1301, 796, and 752 cm⁻¹. kyoto-u.ac.jp For this compound, one would expect to see C-H stretching vibrations from the alkyl groups and the aromatic ring in the region of 2850-3100 cm⁻¹. C-H bending vibrations for the alkyl groups would appear around 1375-1465 cm⁻¹. The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic systems like anthracene, the ring breathing and stretching modes are often strong in the Raman spectrum. researchgate.net The C-H stretching vibrations would also be observable. The combination of IR and Raman data provides a comprehensive picture of the vibrational modes of this compound, confirming the presence of both the alkyl substituents and the anthracene core. nih.govresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Bands for this compound Note: This table is predictive and based on general regions for functional groups. Actual experimental values may vary.

Vibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
Aromatic C-H Stretch3100-30003100-3000
Alkyl C-H Stretch3000-28503000-2850
Aromatic C=C Stretch1600-14501600-1450
Alkyl C-H Bend1465-13751465-1375
Aromatic C-H Out-of-Plane Bend900-675-

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into molecular geometry, bond lengths, bond angles, and the organization of molecules in a crystal lattice, which collectively govern the material's bulk properties.

Single-Crystal X-ray Diffraction Studies

To date, a specific entry for the crystal structure of this compound is not available in public crystallographic databases such as the Cambridge Structural Database (CSD). However, the application of single-crystal X-ray diffraction (SCXRD) to this compound would yield fundamental data about its solid-state conformation. The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

By analogy with related compounds like 9-methylanthracene, SCXRD would determine key structural parameters. For instance, studies on co-crystals of 9-methylanthracene have successfully determined its crystallographic properties. iucr.orgresearchgate.net The analysis would reveal the planarity of the anthracene core and the orientation of the ethyl and methyl substituents relative to this plane. The presence of these alkyl groups is expected to introduce some degree of steric hindrance, potentially causing slight puckering or distortion of the aromatic system, a detail that SCXRD would precisely quantify.

A hypothetical data table based on findings for analogous anthracene structures is presented below to illustrate the type of information obtained from an SCXRD experiment.

ParameterExpected Information/Value (Illustrative)Significance
Chemical FormulaC₁₇H₁₆Confirms molecular composition in the crystal.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or P-1Defines the symmetry elements within the unit cell. iucr.org
Unit Cell Dimensions (Å)a, b, c dimensions and α, β, γ anglesDefines the size and shape of the repeating lattice unit.
Molecules per Unit Cell (Z)e.g., 2 or 4Indicates the number of molecules in one unit cell.
Key Bond Lengths (Å)C-C (aromatic), C-C (alkyl)Provides insight into bonding and electronic structure.
Dihedral Angles (°)Angle between anthracene plane and substituentsQuantifies molecular conformation and steric strain.

Analysis of Intermolecular Interactions and Crystal Engineering Potential

The data from SCXRD is crucial for analyzing the non-covalent interactions that dictate how molecules pack together in a crystal. For aromatic systems like this compound, π–π stacking interactions are paramount. In many anthracene derivatives, molecules arrange in a face-to-face or offset stacking fashion. iucr.org The distance between the planes of adjacent anthracene cores is a key parameter that influences photophysical properties, such as excimer formation and photodimerization efficiency.

The ethyl and methyl groups at the 9 and 10 positions play a critical role in modulating these interactions. They can influence the packing motif, potentially preventing a close co-facial arrangement and favoring a herringbone or other slipped-stack structure. Furthermore, C–H⋯π interactions, where a hydrogen atom from an alkyl group of one molecule interacts with the electron-rich π-system of a neighboring molecule, are expected to be significant.

This detailed understanding of intermolecular forces is the foundation of crystal engineering. By controlling these interactions, it is possible to design materials with desired properties. For example, by co-crystallizing this compound with other molecules (co-formers), it may be possible to create charge-transfer complexes or to fine-tune the crystal packing to enhance or suppress solid-state fluorescence. iucr.org Studies on 9-methylanthracene have shown its ability to form charge-transfer complexes where weak C–H⋯O hydrogen bonds connect donor and acceptor molecules, illustrating a common crystal engineering strategy. iucr.org

Advanced Electron Microscopy Techniques for Morphological and Supramolecular Assembly Characterization

While X-ray crystallography reveals atomic-level detail of perfectly ordered crystals, advanced electron microscopy techniques are indispensable for characterizing the larger-scale morphology of crystalline materials and the structure of less-ordered supramolecular assemblies.

Scanning Electron Microscopy (SEM) would be employed to visualize the external morphology of this compound crystals. SEM provides high-resolution images of the surface topography, revealing the crystal habit (e.g., needles, plates, rods), size distribution, and surface defects. This information is valuable for quality control in materials synthesis and for understanding how crystallization conditions affect the final product. For instance, SEM has been used to characterize the octahedral shape of crystals formed from anthracene-based metal-organic frameworks. iucr.org

Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal structure of materials. If this compound were used to form nanomaterials, such as nanofibers or core-shell structures, TEM would be essential for their characterization. escholarship.org Stained or unstained TEM can reveal the dimensions of self-assembled structures, while selected area electron diffraction (SAED), a function of TEM, can confirm the crystallinity of individual nanoparticles or domains within a larger assembly.

Cryogenic Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of complex biomolecules and synthetic supramolecular assemblies in a near-native, vitrified state. If this compound were designed as a building block for self-assembling systems, such as nanotubes or helical fibrils, cryo-EM could elucidate the three-dimensional structure of these assemblies. um.edu.mo Recent studies have successfully used cryo-EM to reveal the four-stranded helical structure of a nanofibril self-assembled from a natural product, achieving near-atomic resolution and explaining its emergent biological function. um.edu.mo This highlights the potential of cryo-EM to map the intricate packing and interactions within complex, non-crystalline structures formed from molecules like this compound. Correlative light and electron microscopy (CLEM) could further map the localization and formation of such assemblies within complex environments, such as in live cells. nih.gov

Reactivity and Mechanistic Studies of 9 Ethyl 10 Methylanthracene

Electrophilic Aromatic Substitution Reactions on 9-Ethyl-10-methylanthracene

The introduction of a wide range of substituents onto the aromatic carbons of acenes like this compound can be achieved through substitution reactions, with electrophilic substitution being a prominent method. thieme-connect.de The reactivity of the anthracene (B1667546) core is significantly influenced by the nature and position of existing substituents.

The nitration of 9,10-dialkylanthracenes exhibits a fascinating divergence in reactivity based on the identity of the alkyl groups. For instance, 9,10-dimethylanthracene (B165754) undergoes side-chain nitration to yield a nitromethyl derivative, whereas 9,10-diethylanthracene (B13740355) primarily forms an addition product. kyoto-u.ac.jp This highlights the distinct chemical behavior of methyl versus ethyl groups in this context. kyoto-u.ac.jp

In the case of this compound, reaction with nitric acid in dichloromethane (B109758) at low temperatures (-20 to -15°C) results in a mixture of two primary nitro compounds. kyoto-u.ac.jp This reaction demonstrates a clear regioselectivity, with the methyl group being more susceptible to nitration than the ethyl group. kyoto-u.ac.jp The products formed are 9-ethyl-10-nitromethylanthracene and 9-ethyl-9-hydroxy-10-methyl-10-nitro-9,10-dihydroanthracene. kyoto-u.ac.jp The formation of these products can be rationalized by a mechanism involving the initial attack of the nitronium ion (NO₂⁺) at the meso position of the anthracene ring. This attack can lead to two possible arenium ion intermediates: one stabilized by the methyl group and the other by the ethyl group. kyoto-u.ac.jp The subsequent reaction pathways of these intermediates lead to the observed products.

Notably, varying the molar ratio of nitric acid from one to two equivalents does not significantly alter the composition of the product mixture. kyoto-u.ac.jp In contrast, the nitration of 9-methylanthracene (B110197) under similar conditions proceeds with high selectivity to give 9-nitromethylanthracene in almost quantitative yield. kyoto-u.ac.jp Conversely, the reaction of 9-ethylanthracene (B14752619) with nitric acid yields 9-ethyl-10-nitroanthracene (B14558333) and 9-ethyl-9-hydroxy-10-nitro-9,10-dihydroanthracene, with no products resulting from an attack on the ethyl group. kyoto-u.ac.jp

ReactantNitrating AgentProductsObservations
This compoundNitric acid in dichloromethane9-Ethyl-10-nitromethylanthracene and 9-ethyl-9-hydroxy-10-methyl-10-nitro-9,10-dihydroanthraceneMethyl group is more reactive than the ethyl group.
9,10-DimethylanthraceneNitric acidSide-chain nitration product (nitromethyl derivative)Contrasting behavior to 9,10-diethylanthracene. kyoto-u.ac.jp
9,10-DiethylanthraceneNitric acidAddition productContrasting behavior to 9,10-dimethylanthracene. kyoto-u.ac.jp
9-MethylanthraceneNitric acid9-NitromethylanthraceneNearly quantitative yield. kyoto-u.ac.jp
9-EthylanthraceneNitric acid9-Ethyl-10-nitroanthracene and 9-ethyl-9-hydroxy-10-nitro-9,10-dihydroanthraceneNo attack on the ethyl group observed. kyoto-u.ac.jp

The halogenation of anthracene derivatives can proceed via different pathways, including electrophilic substitution on the aromatic ring or radical substitution on the alkyl side-chains. For instance, the bromination of 9-methylanthracene with N-bromosuccinimide (NBS) in the absence of iodine leads exclusively to the formation of 9-(bromomethyl)anthracene. acs.org However, in the presence of iodine, the major product becomes 9-bromo-10-methylanthracene, indicating a shift towards nuclear halogenation. acs.org Similarly, chlorination of 9-methylanthracene with N-chlorosuccinimide (NCS) in the presence of HCl also favors nuclear halogenation. acs.orgresearchgate.net While specific studies on the halogenation of this compound are not detailed in the provided search results, the behavior of related compounds suggests that a competition between side-chain and nuclear halogenation would be expected, with the outcome likely influenced by the reaction conditions and the specific halogenating agent used.

The sulfonation of 9-alkylanthracenes also shows a dependence on the nature of the alkyl substituent. When this compound is treated with one equivalent of a SO₃-dioxane complex in dioxane, a parallel behavior to its nitration is observed, suggesting a similar reactivity pattern. kyoto-u.ac.jp In the sulfonation of 9-ethylanthracene, besides the α-sulphonic acid, an α-alkene-β-sulphonic acid is also formed. rsc.orgsci-hub.ru This indicates that side-chain reactions can compete with substitution on the aromatic ring. The formation of these products is proposed to occur via distinct mechanistic pathways. rsc.orgsci-hub.ru For other 9-alkylanthracenes, the reaction with a dioxane-SO₃ complex can lead to α-sulphonic acids and/or α-alkene-γ-sulphonic acids, depending on the structure of the alkyl group. sci-hub.ru

Halogenation Reactions

Nucleophilic Addition Reactions

Nucleophilic addition reactions to the anthracene core are also possible. For example, the addition of alkyl-lithium reagents to 9-methylanthracene has been studied. The reaction of ethyl-lithium with 9-methylanthracene in THF, followed by hydrolysis, yields both cis- and trans-9-ethyl-10-methyl-9,10-dihydroanthracene. rsc.org This lack of stereospecificity suggests that the addition of the alkyl-lithium is not a concerted process. rsc.org In a related context, radical-cation-mediated oxidation of 9-methylanthracene in the presence of a nucleophile like pyridine (B92270) leads mainly to nucleophilic attack at the C-10 position. acs.org When the methyl group is replaced by an ethyl group, as in 9-ethylanthracene, the nucleophilic addition product is the only one observed. acs.org

Pericyclic Reactions Involving this compound (e.g., Diels-Alder additions and photodimerization)

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of anthracene chemistry. msu.edu

Diels-Alder Additions: Anthracenes can act as dienes in Diels-Alder reactions. The reactivity of 9-substituted anthracenes in these [4+2] cycloadditions is influenced by the nature of the substituent. orientjchem.org For example, 9-methylanthracene undergoes Diels-Alder reactions with various dienophiles, and the regioselectivity of these reactions has been a subject of study. orientjchem.orgacs.org While specific Diels-Alder reactions involving this compound are not detailed in the provided results, the general principles suggest it would participate in such reactions, with the ethyl and methyl groups influencing the reaction rate and selectivity.

Photodimerization: Anthracene and its derivatives are well-known to undergo photodimerization upon irradiation with UV light, forming a [4+4] cycloadduct. nih.govkyoto-u.ac.jpescholarship.orgcsic.es The photodimerization of 9-methylanthracene has been studied in both solution and the solid state. nih.govkyoto-u.ac.jpescholarship.orgcsic.es In the solid state, 9-methylanthracene forms the trans dimer exclusively. nih.gov The reaction is thought to occur at crystal defects. nih.gov In solution, the photodimerization rate is influenced by factors such as solvent viscosity. kyoto-u.ac.jp The mechanism can involve the formation of an excimer (an excited-state dimer) as an intermediate. kyoto-u.ac.jp

Photoinduced Reactions and Photoreactivity Mechanisms

The photoreactivity of this compound and related compounds is a rich area of study. Beyond photodimerization, these molecules can participate in photoinduced electron transfer (PET) reactions. acs.orgtsijournals.com

Upon photoexcitation, 9-methylanthracene can act as an electron donor. acs.orgtsijournals.com For example, in the presence of aromatic amines, the fluorescence of 9-methylanthracene is quenched via electron transfer. tsijournals.com Interestingly, in certain ionic liquids, photoexcited 9-methylanthracene can act as both an electron donor and acceptor at different stages of the reaction. acs.org

Oxidation and Reduction Pathways of the Anthracene Core

The reactivity of the this compound core is characterized by its susceptibility to oxidation, leading to a variety of products through different mechanistic pathways. These transformations are of significant interest in understanding the metabolism and potential biological activity of polycyclic aromatic hydrocarbons (PAHs).

Photooxidation Mechanisms

The photooxidation of anthracenes, including 9,10-dialkyl derivatives like this compound, typically proceeds through the formation of an endoperoxide. cnrs.fr This process is initiated by the absorption of light, which promotes the anthracene molecule to an excited singlet state. Through intersystem crossing, it can then transition to an excited triplet state. This triplet-state anthracene can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Radical Cation Chemistry and Dealkylation Pathways

The one-electron oxidation of this compound (EMA) generates its corresponding radical cation (EMA•+), which exhibits complex and competing reaction pathways. acs.org The fate of EMA•+ is notably influenced by the reaction conditions, particularly the presence of water. acs.org Two primary oxidative pathways are observed: attack on the ethyl group and attack on the methyl group.

One major pathway involves the oxidative elimination of ethylene (B1197577) from the ethyl group, a process known as de-ethylation, which yields 10-methylanthrone. acs.org This contrasts with related compounds like 9,10-diethylanthracene (DEA), which exclusively undergoes this ethylene elimination. acs.org The other competing pathway for EMA•+ is the oxidation of the methyl group, leading to the formation of 9-ethyl-10-(hydroxymethyl)anthracene. acs.org

The competition between these two pathways is mediated by the concentration of water. This observation has been attributed to the role of a water cluster in the deprotonation step, highlighting a significant stereoelectronic effect. acs.org The orientation of the C-H bonds of the alkyl substituents relative to the aromatic plane influences their acidity and reactivity in the radical cation state. acs.org The de-ethylation reaction is proposed to proceed through a seven-centered transition state. acs.org The formation of the radical cation can be achieved through various means, including chemical, electrochemical, or enzymatic oxidation. acs.orgnih.gov

Studies on the reactions of 9-alkylanthracene radical cations with nucleophiles like pyridine have shown that for 9-ethylanthracene, nucleophilic attack at the unsubstituted C-10 position is the exclusive outcome. acs.orgacs.org This further underscores the influence of the alkyl substituent on the reactivity of the anthracene core.

Protonation Studies and Arenium Ion Formation

The protonation of this compound in superacid systems, such as HF or CF₃COOH/H₂O·BF₃, provides insight into the stability of the resulting carbocations, known as arenium ions. researchgate.net This reaction leads to a mixture of two isomeric arenium ions: the 9H⁺-9-ethyl-10-methylanthracenium ion and the 10H⁺-9-ethyl-10-methylanthracenium ion. researchgate.net

These two ions are formed by the addition of a proton to the C9 and C10 positions of the anthracene ring, respectively. Detailed studies have revealed that these isomeric ions differ in free energy by a very small margin of 0.9–1.0 kcal/mol. researchgate.net This small energy difference suggests that the stabilizing effects of the methyl and ethyl groups on the adjacent positively charged center are nearly equal. researchgate.net This finding is significant because it indicates the absence of a large Baker-Nathan effect in the formation of these alkylarenium ions, contrary to observations in some other aromatic systems. researchgate.netacs.org The minor difference in stability is likely attributable to steric effects rather than electronic differences between the methyl and ethyl groups. researchgate.net

The ¹H NMR spectrum of the 9H⁺-9-ethyl-10-methylanthracenium ion shows distinctive features, including an unusually strong shielding of the methyl protons of the ethyl group. researchgate.net This shielding is attributed to the specific conformation adopted by the ethyl group in the arenium ion structure. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of the kinetics and thermodynamics of reactions involving this compound and related compounds provides quantitative insights into their reactivity.

The protonation equilibrium between the 9H⁺- and 10H⁺-anthracenium ions of this compound shows a small free energy difference (ΔG°) of 0.9-1.0 kcal/mol, indicating that the two forms are close in thermodynamic stability. researchgate.net

In the context of radical cation reactions, kinetic studies have been performed on related 9-alkylanthracenes. For instance, the radical cation of 9-tert-butylanthracene undergoes a unimolecular decomposition with an Arrhenius activation energy of 8.2 kcal/mol. researchgate.net While specific kinetic data for this compound is sparse in the reviewed literature, studies on similar compounds provide valuable context. For example, rate constants for the reactions of various 9-alkylanthracene radical cations with pyridine have been measured, showing that the less sterically hindered radical cations react with similar rates. researchgate.net

Thermodynamic data for the parent and alkyl-substituted anthracenes have been determined through combustion calorimetry and vapor pressure measurements. These studies provide standard molar enthalpies of formation (ΔfH°m) and sublimation (ΔsubH°m), which are fundamental to understanding their stability.

Table 1: Thermodynamic Data for Selected Alkyl-Substituted Anthracenes at 298.15 K This table presents data for related compounds to provide context for the thermodynamic properties of alkylated anthracenes.

Compound Standard Molar Enthalpy of Combustion (ΔcH°m (cr)) / kJ·mol⁻¹ Standard Molar Enthalpy of Sublimation (ΔsubH°m) / kJ·mol⁻¹ Standard Molar Enthalpy of Formation (ΔfH°m (g)) / kJ·mol⁻¹
9-Methylanthracene -7714.7 ± 3.4 101.8 ± 1.0 186.2 ± 3.6
9,10-Dimethylanthracene -8367.2 ± 3.8 113.0 ± 1.7 185.1 ± 4.2
2-Ethylanthracene (B1630459) -8357.3 ± 3.2 107.6 ± 0.6 139.7 ± 3.3

Data sourced from Ribeiro da Silva et al. iaea.org

These thermodynamic values are crucial for analyzing the energetics of reactions involving the anthracene core and for interpreting the influence of alkyl substitution on molecular stability.

Theoretical and Computational Chemistry Investigations of 9 Ethyl 10 Methylanthracene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-Ethyl-10-methylanthracene, offering a molecular-level view of its electronic architecture.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been employed to study the ground state properties of anthracene (B1667546) derivatives. For instance, DFT calculations have been used to determine the optimized geometries and electronic properties of various substituted anthracenes. vt.edumdpi.com

In a study on 9-methylanthracene (B110197) and 2,3-dimethylanthracene, DFT calculations using the B3LYP method with a 6-311+G(d) basis set were performed to obtain the energetically stable conformation. researchgate.net The electronic distribution and intermolecular interactions were analyzed through the molecular electrostatic potential map and natural bond orbital (NBO) analysis, respectively. researchgate.net For this compound, hyperfine coupling constants have been calculated using the B3LYP/Def2-TZVPP/EPR-III level of theory, revealing that the asymmetric substitution has a minimal effect on the spin density distribution across the aromatic core. figshare.com

The following table summarizes key ground state properties of this compound predicted by computational methods:

PropertyValueMethod
FormulaC₁₇H₁₆-
Molecular Weight ( g/mol )220.31-
Standard Gibbs free energy of formation (kJ/mol)389.08Joback Method
Enthalpy of formation at standard conditions (kJ/mol)190.05Joback Method
Normal Boiling Point (K)667.94Joback Method
Normal melting point (K)410.73Joback Method

This data is based on the Joback method for property prediction. chemeo.com

Ab Initio Methods for Excited State Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for understanding the excited state chemistry of molecules like this compound. numberanalytics.com Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are commonly used to predict excited state energies and electronic transition frequencies. numberanalytics.comcaltech.edu

TD-DFT, in particular, offers a good balance between accuracy and computational cost for calculating excited states. numberanalytics.com It can be used to predict absorption spectra and investigate the nature of electronic transitions. mdpi.com For instance, in a study of related anthracene derivatives, TD-DFT was used to calculate the transition properties in solution. mdpi.com While specific ab initio studies on this compound are not abundant in the provided results, the methodologies are well-established for this class of compounds. numberanalytics.comcaltech.edu These calculations are essential for understanding the photophysical and photochemical behavior of these molecules. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. These simulations model the atomic motions over time, offering insights into the dynamic behavior of the molecule.

For related dihydroanthracene systems, molecular mechanics calculations (MM2 and MMPI) have been used to study the conformational analyses of the central ring, indicating a greater tendency for planarity than previously thought. osti.gov For more complex systems, meta-dynamics (MTD) simulations based on tight-binding quantum chemical calculations have emerged as an efficient method for exploring conformer space. acs.org This approach has been shown to be effective for a diverse set of molecules, including large organic compounds. acs.org

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods are instrumental in predicting spectroscopic signatures, which can then be compared with experimental data for validation and interpretation.

For anthracene derivatives, DFT and TD-DFT are commonly used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.netresearchgate.net For example, in a study of 9-methylanthracene, theoretical vibrational frequencies calculated using DFT were scaled and found to be in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, TD-DFT calculations have been used to study the electronic spectra of anthracene derivatives in solvents. researchgate.net

A theoretical study on the effects of aliphatic substitution on the infrared spectra of polycyclic aromatic hydrocarbons (PAHs) showed good agreement between calculated and experimental spectra for molecules like ethyl-pyrene. oup.com This suggests that similar computational approaches would yield reliable predictions for the spectroscopic features of this compound. The comparison of predicted hyperfine coupling constants for this compound with experimental data would also be a valuable validation of the computational model. figshare.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For polycyclic alkylaromatics like methylanthracenes, pyrolysis has been studied, revealing parallel primary reaction pathways including demethylation, methyl addition, and hydrogenation. umich.edu The relative importance of these pathways can be rationalized by free-radical chemistry and hydrogen-transfer mechanisms. umich.edu

In the case of the this compound radical cation, an 8-membered cyclic transition state has been proposed for the deethylation process. cdnsciencepub.com Furthermore, the protonation of this compound has been studied, revealing that the resulting 9H⁺- and 10H⁺-anthracenium ions have a small free energy difference, suggesting that methyl and ethyl groups have a similar stabilizing effect on arenium ions. researchgate.net These studies highlight the capability of computational methods to investigate the energetics and structures of intermediates and transition states, providing a deeper understanding of the reaction dynamics of this compound.

Computational Design Principles for Novel Anthracene-Based Architectures

Computational methods are increasingly used to design novel molecules with specific desired properties, and anthracene derivatives are a key area of this research. The D-π-A (donor-π-acceptor) architectural design is a common strategy employed for creating new organic dyes for applications such as dye-sensitized solar cells (DSSCs). researchgate.netpublish.csiro.au

Advanced Photophysical and Photochemical Research on 9 Ethyl 10 Methylanthracene

Excited State Dynamics and Energy Transfer Mechanisms:While the excited-state dynamics of many anthracene (B1667546) derivatives are well-studied, there is no specific research detailing these mechanisms for 9-Ethyl-10-methylanthracene.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor to an acceptor, or vice versa. In the context of this compound and related 9-alkylanthracenes, PET reactions are crucial in understanding their reactivity and potential applications.

Detailed research on related anthracene derivatives provides insight into the behavior of this compound. For instance, studies on the photooxidation of 9,10-diethoxyanthracene (B1583715) have proposed a cyclic transition state for the deethylation of the this compound radical cation, which is formed following an initial PET event. cdnsciencepub.com This highlights a key reaction pathway for the radical cation of the title compound. The oxidation of 9-alkylanthracenes by an iron(III) salt in acetonitrile (B52724) leads to the formation of a transient radical cation, which can be detected by its absorption maximum around 700 nm. oup.com The decay of this radical cation follows second-order kinetics, suggesting a disproportionation reaction where two radical cations react to form a dication and a neutral molecule. oup.com This dication is then susceptible to nucleophilic attack by water, leading to the final oxidized products. oup.com

Furthermore, research on systems involving silicon nanocrystals (Si NCs) and 9-ethylanthracene (B14752619) (a closely related compound) demonstrates PET in the form of triplet energy transfer. gatech.edu In this process, light absorbed by the Si NCs creates an excited electron-hole pair that transfers its energy to the anthracene derivative, forming a molecular spin-triplet exciton. gatech.edu This transfer is a critical step in applications like photon upconversion. gatech.edu

Time-Resolved Spectroscopy for Elucidating Excited State Pathways

Time-resolved spectroscopy encompasses a suite of powerful techniques used to monitor chemical events that occur on extremely short timescales, from femtoseconds to milliseconds. aip.orgacs.org These methods are indispensable for studying the transient species and intermediate steps involved in the excited-state pathways of molecules like this compound. By using a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the subsequent changes, researchers can construct a detailed timeline of photophysical and photochemical events. nih.gov

For substituted anthracenes, these techniques have been used to measure the spectra of transient absorptions on a nanosecond timescale, identifying transitions from both the first excited singlet state and the triplet state. aip.org Such studies reveal that methylation can dramatically alter the short-lived transient spectrum of anthracene, introducing new strong transitions. aip.org

Femtosecond Transient Absorption Spectroscopy

Femtosecond Transient Absorption (FTA) spectroscopy is an ultrafast technique that provides kinetic and mechanistic details of chemical events occurring on a timescale of 10⁻¹⁵ to 10⁻¹⁰ seconds. nih.gov It is particularly useful for observing the initial steps of a photoreaction, such as charge separation and vibrational energy redistribution. acs.orgacs.org

In FTA experiments, an ultrafast laser pulse excites the sample, and a second, time-delayed pulse probes the absorption of the transient species created. nih.gov While specific FTA studies on this compound are not prominent in the literature, the technique has been extensively applied to similar aromatic systems. For example, in the study of a bianthryl derivative, FTA revealed that the primary charge separation occurs in the sub-100 femtosecond range, a process completely independent of solvent diffusion. acs.org Similarly, FTA has been used to study the dual photochemical pathways of anthracene-9,10-endoperoxide, identifying an ultrafast generation of "hot" anthracene within 3 picoseconds and its subsequent cooling over 18 picoseconds. These examples underscore the capability of FTA to resolve the earliest events in the excited-state evolution of anthracene-based molecules.

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetimes of molecules, typically in the picosecond to microsecond range. horiba.comhoriba.commdpi.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. horiba.commdpi.com By constructing a histogram of these arrival times, a precise fluorescence decay curve is generated.

CompoundTechniqueMeasured ParameterValueSolventSource(s)
9,10-DiethoxyanthraceneTCSPCFluorescence Lifetime12.4 nsAcetonitrile cdnsciencepub.com
9-EthylanthracenePhoton Upconversion KineticsTriplet Energy Transfer Time15 nsToluene gatech.edu

Chemiluminescence and Electroluminescence Mechanisms Involving this compound

Chemiluminescence is the emission of light from a chemical reaction, while electroluminescence is the generation of light from the application of an electric field. Anthracene and its derivatives are cornerstone materials in both fields due to their high fluorescence quantum yields and electrochemical stability. researchgate.netmdpi.com

Similarly, in electrogenerated chemiluminescence (ECL), radical cations and radical anions of an anthracene derivative are generated at an electrode. nih.gov These radicals diffuse and react, leading to the formation of an excited singlet state that emits light. nih.gov While specific research focusing on this compound in these applications is limited, its fundamental anthracene core structure makes it a candidate for such light-emitting mechanisms, analogous to widely studied derivatives like 9,10-diphenylanthracene (B110198). nih.govdtic.mil

Photosensitization and Singlet Oxygen Generation (Research applications, not biological effects)

In research applications, certain molecules can act as photosensitizers, absorbing light and transferring the energy to other molecules. Many anthracene derivatives are utilized in this capacity, particularly for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.gov This process is not used for biological effects in this context, but rather as a tool in chemical research.

The mechanism often involves using an anthracene derivative as a chemical trap or probe for ¹O₂. chemrxiv.orgnih.gov A separate photosensitizer is irradiated, which then transfers its energy to ground-state triplet oxygen to produce ¹O₂. The generated ¹O₂ reacts with the anthracene derivative (e.g., 9,10-dimethylanthracene) via a [4+2] cycloaddition reaction to form a stable 9,10-endoperoxide. nih.govias.ac.in This reaction can be monitored by observing the decrease in the characteristic fluorescence of the anthracene compound, allowing for the quantification of ¹O₂ generation. nih.gov This method is a standard assay for determining the singlet oxygen quantum yields of new photosensitizers. chemrxiv.orgnsf.gov The reactivity of the anthracene derivative towards singlet oxygen is influenced by its substituents; for example, the reaction rate for a coumarin-anthracene conjugate is an order of magnitude less than that of 9-methylanthracene (B110197), a difference attributed to steric effects. ias.ac.in

Advanced Research Applications of 9 Ethyl 10 Methylanthracene in Chemical Science and Materials Engineering

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Research

Anthracene (B1667546) and its derivatives are widely investigated for their potential in optoelectronic materials and devices, including OLEDs and organic field-effect transistors (OFETs). researchgate.net While extensive documentation on the specific use of 9-Ethyl-10-methylanthracene in commercial devices is limited, its molecular structure is highly relevant to the design principles of materials for organic electronics.

As a Luminescent Emitter or Dopant in Device Architectures

The primary role of many anthracene derivatives in OLEDs is to function as a blue light-emitting material or a host for other dopants. royal-chem.com Compounds like 9,10-diphenylanthracene (B110198) (DPA) are known for their efficient blue fluorescence. royal-chem.com A significant challenge with some planar aromatic molecules like DPA is their tendency to crystallize in the solid state, which can be detrimental to the performance and longevity of an OLED device.

The substitution of bulky or flexible groups onto the anthracene core is a common strategy to inhibit this crystallization and improve the morphological stability of thin films. The ethyl and methyl groups in this compound serve this purpose, potentially leading to more uniform amorphous layers when deposited. Research has shown that various 9,10-disubstituted anthracenes can act as highly efficient blue emitters. chalmers.se For example, other ethyl-substituted anthracenes like 9,10-Bis(phenylethynyl)-2-ethylanthracene have been identified as potential emissive layer components or dopants. royal-chem.com The core concept is that the fundamental luminescence arises from the anthracene moiety, while the substituents fine-tune the material's solid-state properties and energy levels.

Role in Charge Transport Layers

Beyond the emissive layer, organic semiconductors are essential for charge transport layers—specifically the hole transport layer (HTL) and the electron transport layer (ETL). The suitability of a molecule for one of these layers depends on the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). While there is little specific data on this compound as a charge transport material, the broader family of anthracene derivatives has been successfully used in organic semiconductors for applications like thin-film transistors, demonstrating their charge-carrying capabilities. researchgate.net The specific electronic properties endowed by the ethyl and methyl groups would determine whether this compound is better suited for transporting holes or electrons, making it a candidate for theoretical and experimental investigation in this area.

Integration into Fluorescent Probes and Chemical Sensors (Research Concept)

The development of fluorescent chemosensors is a significant area of analytical chemistry, where the presence of a specific analyte triggers a change in the fluorescence of a sensor molecule. nih.gov Anthracene derivatives are excellent candidates for the fluorophore component in such sensors due to their high fluorescence quantum yields and chemical stability. rroij.com

The operational principle often involves a modular design of 'fluorophore-spacer-receptor'. rsc.org The anthracene unit acts as the fluorophore, and a receptor designed to bind a specific analyte is attached to it. In the absence of the analyte, the fluorescence of the anthracene unit may be "quenched" through a process like photoinduced electron transfer (PET) from the receptor to the excited fluorophore. rsc.org Upon binding the target analyte, this PET process is inhibited, causing a significant increase in fluorescence intensity, which signals the analyte's presence. rsc.org

While this compound itself is not a sensor, it represents a core scaffold that could be functionalized. For example, researchers have designed highly sensitive and selective fluorescent probes for ions like Fe³⁺ and H₂S by attaching specific binding groups to an anthracene core. nih.govbohrium.com Other studies have shown that aminomethyl anthracene derivatives can function as fluorescent pH sensors. rsc.org Conceptually, by chemically modifying the alkyl groups or the aromatic rings of this compound to include receptor moieties, it could be transformed into a novel fluorescent probe for a variety of targets. icmab.esuab.cat

Applications in Advanced Polymer Chemistry and Macromolecular Science

As a Monomer for Fluorescent Polymers

Anthracene derivatives can be incorporated into polymers to create materials with built-in fluorescence. This is achieved by first attaching a polymerizable functional group, such as a vinyl or acrylate (B77674) group, to the anthracene molecule, converting it into a fluorescent monomer.

For instance, research has demonstrated the successful copolymerization of monomers like 9-anthracenylmethyl methacrylate (B99206) to produce fluorescent polymers. These polymers are valuable in creating functional materials like fluorescent nanoparticles for bioimaging or sensing applications. icmab.es The covalent incorporation of the anthracene unit prevents leaching and ensures a stable fluorescent response. By chemically modifying this compound to introduce a polymerizable handle (e.g., creating a vinyl- or acrylate-substituted version), it could serve as a monomer for the synthesis of new fluorescent polymers with tailored properties.

As a Crosslinking Agent or Photoinitiator in Research

In polymer science, photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, which then initiate a polymerization reaction to cure a liquid resin into a solid polymer. Anthracene-based compounds have been identified as effective electron donors (photosensitizers) in photoinitiator systems, particularly for cationic polymerization. google.com

Patent literature describes photopolymerizable compositions where compounds such as 2-ethylanthracene (B1630459) and 9-methylanthracene (B110197) act as electron donors in conjunction with an iodonium (B1229267) salt and a visible light sensitizer. google.com Upon irradiation, the anthracene derivative donates an electron, which ultimately leads to the generation of the species that starts the polymerization. google.com This process can increase the speed and depth of curing. google.com Given its structural similarity to these effective compounds, this compound is a logical candidate for research into new photoinitiator systems. Additionally, some anthracene derivatives can undergo photodimerization, a [4+4] cycloaddition reaction, which offers a potential mechanism for the light-induced crosslinking of polymers, though this application is more conceptual for this specific compound. researchgate.netmdpi.com

Role in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a concept that relies on non-covalent interactions to form larger, organized structures. The design of molecules that can self-assemble into well-defined architectures is a cornerstone of this field, drawing inspiration from biological systems where thermodynamically controlled self-assembly is fundamental.

The planar aromatic core of anthracene derivatives makes them ideal candidates for host-guest chemistry and self-assembly processes, driven by π-π stacking and other non-covalent interactions. Research on related compounds, such as 9-methylanthracene, has demonstrated the ability of these molecules to form stable host-guest complexes. pnas.org For instance, a molecular receptor with a cleft designed to accommodate planar aromatic molecules has been shown to bind 9-methylanthracene, highlighting the importance of shape and electronic complementarity in molecular recognition. pnas.org

The introduction of ethyl and methyl groups at the 9 and 10 positions of the anthracene core in this compound can be expected to influence its self-assembly behavior. These alkyl groups can modulate the solubility and the steric hindrance, thereby affecting the packing of the molecules in the solid state or in solution. This controlled aggregation is crucial for the bottom-up fabrication of novel materials with tailored properties. The principles of self-assembly are often guided by the kinetic lability and thermodynamic stability of the bonds that connect the molecular components, which can include metal-ligand and hydrogen bonds. pnas.org The self-assembly of small polyaromatic molecules can lead to the formation of various nanostructures, including nanofibers, nanoribbons, and nanocrystals. u-bordeaux.fr

FeatureRole in Supramolecular Chemistry
Aromatic Core Facilitates π-π stacking interactions, a key driving force for self-assembly.
Alkyl Substituents Modulate solubility and steric interactions, influencing the geometry of self-assembled structures.
Host-Guest Chemistry Can act as a guest molecule in appropriately sized molecular hosts.

Photoredox Catalysis and Sustainable Chemical Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild and sustainable conditions. This approach utilizes photocatalysts that, upon absorption of light, can initiate single-electron transfer processes, generating highly reactive radical intermediates.

Anthracene derivatives are known to participate in photoredox reactions. For example, the [4+2] cycloaddition of molecular oxygen to 9,10-dimethylanthracene (B165754) can be efficiently catalyzed by a photoredox catalyst like 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺–Mes). rsc.org In this process, the excited state of the photocatalyst oxidizes the anthracene derivative to its radical cation, which then reacts with superoxide (B77818) radical anion (O₂˙⁻), also generated by the photocatalyst. rsc.org

Given its structural similarity to other photoactive anthracene derivatives, this compound is a promising candidate for applications in photoredox catalysis. Its ability to absorb light and engage in electron transfer reactions could be harnessed for various synthetic transformations. The oxidizing ability of many organic dyes and aromatic compounds is significantly enhanced upon photoexcitation, allowing them to oxidize weak electron donors. rsc.orgrsc.org This principle is the basis for a variety of photocatalytic reactions, including oxygenations, halogenations, and carbon-carbon bond formations. rsc.orgrsc.org The development of photoredox systems based on earth-abundant and non-toxic organic molecules like this compound aligns with the goals of sustainable chemistry.

Transformation TypeRole of Anthracene DerivativeCatalyst Example
Oxygenation Substrate for cycloaddition of O₂9-Mesityl-10-methylacridinium ion rsc.org
Birch-type Reduction Substrate for de-aromatizationperi-Xanthenoxanthene (PXX) researchgate.net

Advanced Materials Fabrication and Engineering Principles (e.g., thin films, nanoparticles)

The unique photophysical and electronic properties of anthracene derivatives make them valuable components in the fabrication of advanced materials, including thin films and nanoparticles. The self-assembly of these molecules is a key principle in engineering materials with specific functions.

Research has shown that anthracene derivatives can be incorporated into polymeric nanoparticles. For example, a study on 9-methylanthracene-acrylate incorporated into a crosslinked polymer matrix of methyl methacrylate and ethylene (B1197577) glycol dimethacrylate demonstrated the formation of nanoparticles with diameters in the range of 6-9 nm. conicet.gov.ar Within these nanoparticles, processes like photoinduced electron transfer and energy transfer can be studied, which are fundamental to applications in sensing and photonics. conicet.gov.ar The specific substitution of this compound would likely influence the photophysical properties within such a nanoparticle environment.

Furthermore, the controlled self-assembly of acene derivatives can lead to the formation of well-defined nanostructures like nanoribbons. u-bordeaux.fr These nanostructures can exhibit interesting properties, such as linearly polarized light emission, which is crucial for applications in organic electronics like OLEDs. The engineering of these materials often involves tuning the molecular packing and intermolecular interactions to control the electronic and optical properties of the final assembly. u-bordeaux.fr The fabrication of thin films of such materials is essential for their integration into electronic devices. The principles of narcissistic self-sorting and oriented attachment have been explored to create complex nanostructures with potential applications in p-n junctions for electroluminescence. u-bordeaux.fr

Material TypeFabrication PrinciplePotential Application
Polymeric Nanoparticles Incorporation of anthracene derivative into a polymer matrix. conicet.gov.arProbes for studying intra-particle photoinduced processes. conicet.gov.ar
Nanoribbons Anisotropic self-assembly of acene derivatives. u-bordeaux.frLinearly polarized light emitters for organic electronics. u-bordeaux.fr
Thin Films Deposition of self-assembled nanostructures onto a substrate.Components in p-n junctions for electroluminescent devices. u-bordeaux.fr

Future Research Directions and Emerging Paradigms in 9 Ethyl 10 Methylanthracene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 9-Ethyl-10-methylanthracene and its derivatives. While traditional methods often involve multiple steps with harsh conditions, modern organic synthesis is moving towards more sustainable practices. nih.govfrontiersin.org

Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Stille cross-coupling reactions are powerful tools for creating C-C bonds and introducing a variety of substituents onto the anthracene (B1667546) core. mdpi.comresearchgate.netchalmers.se Future work will likely focus on using more earth-abundant metal catalysts and developing reactions that can be performed in greener solvents.

C-H Bond Activation: Direct C-H bond activation and functionalization represent a highly atom-economical approach to synthesizing substituted anthracenes. beilstein-journals.org Palladium-catalyzed C–H arylation of o-tolualdehydes with aryl iodides is one such method that offers a one-pot synthesis of substituted anthracenes. nih.govbeilstein-journals.org Research in this area will aim to improve catalyst efficiency and expand the scope of compatible functional groups.

Cyclization and Annulation Strategies: Novel catalytic cyclization and benzannulation reactions are emerging as efficient pathways to the anthracene scaffold. nih.govfrontiersin.org For instance, rhodium-catalyzed oxidative benzannulation and cobalt-catalyzed [2+2+2] cyclotrimerization offer routes to complex anthracene derivatives from simpler precursors. nih.govfrontiersin.orgbeilstein-journals.orgresearchgate.net Future efforts will likely target milder reaction conditions and greater control over regioselectivity.

Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that align with the principles of green chemistry, such as using recyclable catalysts, minimizing waste, and avoiding toxic reagents. nih.govfrontiersin.org This includes the use of superacidic catalysts like BF3·2CF3CH2OH for reductive-dehydration intramolecular cycloaromatization, which can proceed under relatively mild conditions. researchgate.net

A summary of potential modern synthetic strategies is presented below:

Synthetic StrategyCatalyst/Reagent ExamplePotential Advantages
Suzuki-Miyaura Coupling Palladium catalysts (e.g., Pd(PPh₃)₄) mdpi.comresearchgate.netHigh functional group tolerance, commercial availability of reagents.
Stille Coupling Palladium catalysts (e.g., Pd₂(dba)₃) chalmers.seMild reaction conditions, useful for thiophene (B33073) coupling. chalmers.se
C-H Arylation Palladium(II) catalysts with an oxidant nih.govbeilstein-journals.orgHigh atom economy, one-pot synthesis. beilstein-journals.org
[2+2+2] Cyclotrimerization Cobalt/zinc reagents frontiersin.orgbeilstein-journals.orgEfficient construction of the anthracene core from alkynes. beilstein-journals.org
Reductive-Dehydration Cycloaromatization Indium(III) triflate beilstein-journals.orgExcellent yields for certain substrates. beilstein-journals.org

Exploration of New Reactivity Modes and Mechanistic Discoveries

A deeper understanding of the reactivity of this compound is crucial for designing new reactions and applications. Future research will explore novel reactivity patterns and elucidate the mechanisms of known transformations in greater detail.

Radical Cation Chemistry: The radical cation of 9,10-dialkylanthracenes is a key intermediate in many oxidative reactions. Studies have shown that deprotonation of the methyl group can occur. vt.edu Further investigations into the partitioning between side-chain reactions and ring attack by nucleophiles will provide a more complete picture of these processes. gatech.edu

Photochemical Reactions: Anthracene derivatives are known for their rich photochemistry, including photodimerization and the formation of endoperoxides upon reaction with singlet oxygen. nih.govnd.edu The study of the photochemical behavior of this compound, particularly how the asymmetric substitution influences these reactions, could lead to new light-responsive materials. sciforum.net The thermal cycloreversion of endoperoxides is another area of interest, with potential applications in controlled release systems. nih.govnd.edu

Dealkylation Pathways: The oxidation of 9,10-dialkylanthracenes can lead to dealkylation, ultimately forming anthraquinone (B42736). gatech.edu Elucidating the detailed mechanisms of these demethylation and de-ethylation steps as a function of the oxidant is an ongoing area of research. gatech.edu

Electrophilic and Nucleophilic Reactions: While the 9 and 10 positions are the most reactive sites in anthracene for electrophilic attack, the presence of alkyl groups in this compound modifies this reactivity. Systematic studies on its reactions with a wider range of electrophiles and nucleophiles will expand its synthetic utility.

Advancements in Spectroscopic Techniques for Real-time Monitoring and Characterization

The development and application of advanced spectroscopic techniques will enable a more detailed and dynamic understanding of this compound's structure and reactivity.

Real-time Monitoring: Techniques that allow for the real-time monitoring of reactions are invaluable for understanding kinetics and mechanisms. For instance, time-resolved fluorescence has been used to monitor stress in polymer films containing 9-methylanthracene (B110197), suggesting its potential as a probe for monitoring dynamic processes. researchgate.net Future applications could involve using in-situ FTIR or Raman spectroscopy to follow the progress of reactions involving this compound in solution or in the solid state.

Advanced NMR and Mass Spectrometry: Multidimensional NMR techniques will continue to be essential for the unambiguous structural characterization of this compound and its derivatives. nih.gov Advanced mass spectrometry methods can provide detailed information about reaction intermediates and products.

Computational Spectroscopy: The integration of theoretical spectral calculations with experimental data is becoming an increasingly powerful tool. For example, machine learning-based molecular dynamics (MLMD) can efficiently compute anharmonic infrared spectra of polycyclic aromatic hydrocarbons (PAHs), accounting for temperature effects. arxiv.org This approach could be applied to this compound to aid in its identification and characterization, especially in complex mixtures. pnas.org

Spectroscopic TechniqueApplication in this compound ResearchPotential Insights
Time-Resolved Fluorescence Monitoring dynamic changes in the local environment. researchgate.netUnderstanding reaction kinetics, material stress/strain.
In-situ FTIR/Raman Real-time tracking of changes in functional groups.Elucidation of reaction pathways and intermediates.
Multidimensional NMR Detailed structural elucidation. nih.govUnambiguous assignment of complex structures and stereoisomers.
Computational Spectroscopy (MLMD) Prediction of vibrational spectra (e.g., IR, Raman). arxiv.orgpnas.orgAiding spectral interpretation and identification of unknown compounds.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research. Their application to this compound chemistry promises to accelerate discovery and design processes.

Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical properties for PAHs, including electronic and thermodynamic properties. ista.ac.atnih.govresearchgate.net Such models could be developed for this compound and its derivatives to rapidly screen for candidates with desired characteristics, saving significant time and computational resources. rsc.org

Inverse Design: Generative models, a type of AI, can be used for the "inverse design" of molecules. ista.ac.atresearchgate.net By providing the desired properties, these models can generate novel molecular structures that are likely to possess them. This approach could be used to design new this compound-based molecules for specific applications, such as new organic electronic materials. rsc.orgresearchgate.net

Database Development: The creation of large computational databases of PAHs, such as the COMPAS Project, provides the necessary data to train robust machine learning models. ista.ac.at Including this compound and its computationally characterized derivatives in such databases would facilitate the development of predictive models for this specific class of compounds.

Design of Next-Generation Functional Materials Based on this compound Scaffolds

The unique photophysical properties of the anthracene core make it an attractive building block for a variety of functional materials. beilstein-journals.orgmdpi.com Future research will focus on leveraging the this compound scaffold to create materials with tailored properties.

Organic Electronics: 9,10-disubstituted anthracenes are promising materials for organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.combeilstein-journals.orgrsc.orgresearchgate.netsigmaaldrich.comrsc.org The substituents at the 9 and 10 positions can be used to tune the electronic properties, thermal stability, and solid-state packing of the molecules. mdpi.comsigmaaldrich.com The asymmetric nature of this compound could lead to interesting packing motifs and charge transport properties.

Fluorescent Sensors: The fluorescence of the anthracene core is sensitive to its local environment, making its derivatives suitable for use as chemical sensors. researchgate.netresearchgate.netresearchgate.net For example, anthracene-based sensors have been developed for detecting metal ions. researchgate.net this compound derivatives could be designed to act as fluorescent probes for specific analytes.

Energy Storage: Recently, functionalized anthracene derivatives have been explored as electrode materials for organic supercapacitors. rsc.org The redox properties of the anthracene core can be tuned by the substituents, offering a new avenue for designing high-performance energy storage devices. rsc.org

Photomechanical Materials: Photoreactive molecular crystals, such as those of 9-methylanthracene, can exhibit photomechanical effects, like bending or expanding upon illumination. researchgate.net The study of this compound crystals could reveal new photomechanical behaviors, with potential applications in actuators and soft robotics.

Interdisciplinary Research with Nanoscience and Advanced Chemical Engineering

The future of this compound chemistry will be increasingly interdisciplinary, with collaborations between chemists, materials scientists, physicists, and engineers driving innovation.

Nanoscience: Anthracene derivatives have been used to create nanoscale materials such as nanowires and have been incorporated into nanoparticles for biomedical applications. mdpi.comresearchgate.net The self-assembly properties of this compound derivatives could be exploited to create novel nanostructures with unique optical and electronic properties. Sidechain engineering of anthracene derivatives is a key strategy in guiding the design of photofunctional liquid crystalline materials for photonic applications. inderscienceonline.com

Chemical Engineering: From a chemical engineering perspective, the development of efficient, scalable, and sustainable synthetic processes for this compound is a key challenge. nih.govfrontiersin.org Furthermore, the integration of this molecule into devices like OLEDs, sensors, and supercapacitors requires expertise in process design, device fabrication, and materials characterization. The use of machine learning to find alternative materials with similar properties is also a relevant area of chemical engineering research. chemrevlett.com

Conclusion

Summary of Key Research Findings on 9-Ethyl-10-methylanthracene

Research into this compound has elucidated key aspects of its synthesis, chemical behavior, and reactivity. The compound, with the molecular formula C₁₇H₁₆ and a molecular weight of approximately 220.31 g/mol , is a solid with a reported melting point of 145-147°C. kyoto-u.ac.jpchemeo.comnist.gov Its synthesis has been achieved through several methods, including the aromatization of its dihydro precursor, 9-ethyl-10-methyl-9,10-dihydroanthracene, using reagents like butyllithium (B86547) (BuLi) or trityl trifluoroacetate. thieme-connect.de An alternative route involves the reduction of 9-chloromethyl-10-ethylanthracene with lithium aluminum hydride. kyoto-u.ac.jp

Spectroscopic characterization, including Proton Magnetic Resonance (PMR), has been vital for structure confirmation. kyoto-u.ac.jp The primary research focus has been on its chemical reactions, which reveal the distinct influence of the ethyl and methyl substituents on the anthracene (B1667546) core. Studies on its reaction with nitric acid have shown that the methyl group is more susceptible to side-chain nitration, leading to 9-ethyl-10-nitromethylanthracene, while the ethyl group remains unattacked. kyoto-u.ac.jp This selective reactivity provides insight into the mechanisms of electrophilic substitution on substituted polycyclic aromatic hydrocarbons.

Furthermore, the oxidation of this compound has been a subject of significant investigation, particularly as a model for the metabolic pathways of polycyclic aromatic hydrocarbons. Research has shown that its oxidation can lead to unprecedented dealkylation reactions. acs.org For instance, oxidation mediated by cytochrome P450 models resulted not in the expected oxidation of the ethyl group, but in the formation of 9-ethyl-10-(hydroxymethyl)anthracene and, surprisingly, 10-methylanthrone. acs.org The generation of the radical cation of this compound and its subsequent de-ethylation has also been noted in photophysical studies, highlighting its role in mechanistic investigations of electron transfer processes. cdnsciencepub.com

A summary of key reaction products from different studies is presented below:

Reactant(s)Key Product(s)Research FocusReference(s)
This compound, Nitric Acid9-Ethyl-10-nitromethylanthraceneSelective side-chain nitration kyoto-u.ac.jp
This compound, Oxidizing Agent (cytochrome P450 model)9-Ethyl-10-(hydroxymethyl)anthracene, 10-MethylanthroneBiooxidation model, dealkylation acs.org
This compound Radical CationDe-ethylation productsMechanistic study of electron transfer cdnsciencepub.com

Reiteration of the Academic Significance and Broader Impact of the Research

The body of research on this compound underscores its importance as a valuable substrate in fundamental organic chemistry and related fields. Its utility extends beyond its basic characterization, serving as a critical tool for probing complex chemical phenomena. The compound has been instrumental in evaluating the efficacy and mechanisms of various hydrogenation and aromatization reactions. thieme-connect.de

The academic significance of this compound is most pronounced in the area of mechanistic chemistry. The distinct reactivity of its methyl and ethyl substituents in reactions like nitration offers a clear and accessible model for studying substituent effects and reaction selectivity on aromatic systems. kyoto-u.ac.jp These findings contribute to a more profound understanding of the principles governing the behavior of polycyclic aromatic hydrocarbons.

Moreover, studies on the oxidation and photochemical behavior of this compound have broader implications. Its use as a model for the biooxidation of arenes provides valuable insights into the metabolic fate of environmental pollutants and the mechanisms of chemical carcinogenesis. acs.org The investigation of its radical cation and associated reactions, such as de-ethylation, aids in unraveling the intricate pathways of photoinduced electron transfer processes, which are fundamental to fields ranging from materials science to photobiology. cdnsciencepub.com In essence, research on this compound provides specific, detailed examples that illuminate general principles of reactivity, mechanism, and biological interaction, solidifying its role as a significant compound in academic research.

Q & A

Q. What are the standard synthetic routes for 9-ethyl-10-methylanthracene, and how are intermediates characterized?

The synthesis typically involves functionalization of anthracene at the 9- and 10-positions. A common approach is Friedel-Crafts alkylation using ethyl and methyl halides in the presence of Lewis acid catalysts like AlCl₃ . Brominated intermediates (e.g., 10-bromoanthracene derivatives) are often characterized via ¹H/¹³C NMR and HPLC (≥98% purity thresholds) to confirm regioselectivity and purity . For example, ethyl ester derivatives (e.g., Ethyl 10-bromoanthracene-9-carboxylate) are used to introduce substituents via cross-coupling reactions .

Q. How do researchers ensure the stability of this compound during storage and experimentation?

Stability is assessed under inert atmospheres (N₂/Ar) and controlled temperatures (4°C for short-term, –20°C for long-term storage). Degradation is monitored via UV-Vis spectroscopy to detect shifts in absorption maxima (e.g., anthracene’s π→π* transitions) and TLC for byproduct identification . Hydrolytic stability of ester/alkyl groups is tested in polar solvents (e.g., DMSO, MeOH) .

Q. What analytical techniques are critical for verifying the molecular structure of this compound?

  • Mass spectrometry (HRMS) confirms molecular weight (e.g., M.Wt 236.36 for dihydroanthracene analogs) .
  • X-ray crystallography resolves substituent positions in crystalline derivatives .
  • FTIR identifies functional groups (e.g., C-Br stretches in brominated precursors at ~500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of this compound derivatives?

Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier orbitals (HOMO-LUMO gaps) to predict absorption/emission spectra . For example, anthracene derivatives with extended conjugation (e.g., 9,10-bis(phenylethynyl)anthracene) show red-shifted fluorescence, validated against experimental UV/Visible data .

Q. What experimental designs address contradictory data in solvent-dependent luminescence studies?

Contradictions arise from solvent polarity effects on excited-state dynamics. A systematic approach includes:

  • Solvent parameterization using Kamlet-Taft or Reichardt’s polarity scales .
  • Time-resolved fluorescence to measure lifetime variations (e.g., quenching in protic solvents) .
  • Statistical validation (e.g., ANOVA) to distinguish solvent effects from experimental error .

Q. How are mechanistic pathways elucidated in anthracene functionalization reactions?

  • Kinetic isotope effects (KIE) identify rate-determining steps (e.g., electrophilic substitution vs. radical pathways) .
  • Trapping experiments with TEMPO or other radical scavengers confirm intermediates .
  • In situ monitoring via Raman spectroscopy tracks reaction progress .

Safety and Methodological Best Practices

Q. What safety protocols are essential for handling this compound derivatives?

  • PPE : Nitrile gloves, lab coats, and chemical-resistant suits (e.g., EN 14126-certified for splashes) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (anthracene derivatives are often low-volatility solids) .
  • Waste disposal : Halogenated byproducts (e.g., brominated intermediates) require segregated waste streams .

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., melting points)?

  • Cross-reference NIST thermochemistry databases for anthracene derivatives .
  • Validate purity (>98% via HPLC) to rule out impurities affecting thermal behavior .
  • Use DSC (Differential Scanning Calorimetry) under controlled heating rates (e.g., 10°C/min) for accurate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.